molecular formula C10H14ClN B6591856 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 168902-72-5

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6591856
CAS No.: 168902-72-5
M. Wt: 183.68 g/mol
InChI Key: VDABBOLHZDHZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: is an organic compound with the molecular formula C10H14ClN . It is a crystalline solid that is typically white to off-white in color. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride generally involves organic synthesis reactions. One common method includes the reduction of the corresponding ketone, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is often employed in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the manufacture of specialty chemicals and pharmaceuticals .

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-inden-1-amine hydrochloride
  • 7-Methyl-1-indanamine
  • 2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Comparison: Compared to similar compounds, 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific methyl substitution at the 7th position. This substitution can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .

Biological Activity

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an indane derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃ClN
  • Molecular Weight : 173.66 g/mol

This structure features a methyl group at the 7th position of the indane framework, which can influence its chemical reactivity and biological activity.

Target Interactions : Indane derivatives, including this compound, interact with various biological targets. These interactions can lead to a range of pharmacological effects, including:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes, contributing to its potential therapeutic effects.

Biochemical Pathways : The compound is known to affect several biochemical pathways, which may include:

  • Neurotransmitter release and uptake
  • Signal transduction pathways related to cell growth and apoptosis

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential in treating neurodegenerative diseases due to its ability to influence neuronal health and function.

Antidepressant Activity

Studies have shown that compounds related to this indane derivative may possess antidepressant-like effects in animal models. For example, a study demonstrated that administration of similar compounds led to increased serotonin levels in the brain, suggesting a mechanism akin to traditional antidepressants.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of related compounds, researchers administered various doses of 7-Methyl derivatives to mice. The results indicated no significant neurotoxic effects at low doses, suggesting a favorable safety profile for further development in neuropharmacology .

Case Study 2: Antitumor Activity

A recent investigation into the anticancer effects of indane derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis in human cancer cells through mitochondrial pathway activation .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Findings
2,3-Dihydro-1H-indeneModerate neuroactivityExhibits some receptor modulation properties
7-Methyl-1-indanamineAntidepressant activityIncreased serotonin levels observed
2,6-Dimethyl-2,3-dihydro-1H-indeneAnticancer propertiesInduces apoptosis in cancer cell lines

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-3-2-4-8-5-6-9(11)10(7)8;/h2-4,9H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABBOLHZDHZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCC2=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.